MRT-83 HCl salt

Catalog No.
S536341
CAS No.
1359944-60-7
M.F
C31H31ClN4O5
M. Wt
575.06
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MRT-83 HCl salt

CAS Number

1359944-60-7

Product Name

MRT-83 HCl salt

IUPAC Name

N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

Molecular Formula

C31H31ClN4O5

Molecular Weight

575.06

InChI

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H

InChI Key

ZOQUUTBPNBYISX-UHFFFAOYSA-N

SMILES

O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(C3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl

solubility

Soluble in DMSO, not in water

Synonyms

MRT-83; MRT 83; MRT83.

The exact mass of the compound MRT-83 HCl salt is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MRT-83 hydrochloride salt is a chemical compound recognized for its role as a potent antagonist of Smoothened, a critical component of the Hedgehog signaling pathway. This pathway is essential in various biological processes, including embryonic development and tissue regeneration. MRT-83 hydrochloride is characterized by its molecular formula C31H31ClN4O5C_{31}H_{31}ClN_{4}O_{5} and a molar mass of 575.06 g/mol . The compound is of particular interest in cancer research due to its ability to inhibit aberrant Hedgehog signaling, which is often implicated in tumorigenesis.

Primarily related to its interactions within biological systems. As a Smoothened antagonist, it interferes with the Hedgehog signaling pathway by binding to the Smoothened receptor, preventing its activation by Hedgehog ligands. This inhibition can lead to downstream effects that alter cell proliferation and differentiation processes related to cancer progression .

MRT-83 hydrochloride exhibits significant biological activity as an antagonist of the Hedgehog signaling pathway. Its potency is highlighted by its IC50 values, which are reported to be around 11 nM in certain assays, indicating strong inhibition of the target pathway . This makes MRT-83 hydrochloride a valuable tool in studying the mechanisms of cancer and potential therapeutic approaches.

The synthesis of MRT-83 hydrochloride involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are typically synthesized through methods such as:

  • Amidation: Formation of amide bonds between carboxylic acids and amines.
  • Cyclization: Formation of cyclic structures from linear precursors.
  • Functional Group Modifications: Introduction or alteration of functional groups to enhance biological activity or solubility.

These methods would require careful control of reaction conditions to ensure the desired product's yield and purity .

MRT-83 hydrochloride has several applications, particularly in:

  • Cancer Research: As a tool compound for studying the Hedgehog signaling pathway's role in cancer biology.
  • Drug Development: Potential for development into therapeutic agents targeting cancers associated with dysregulated Hedgehog signaling.
  • Biochemical Assays: Used in assays to evaluate the efficacy of Hedgehog pathway inhibitors.

The compound's ability to inhibit Smoothened makes it a candidate for further exploration in pharmacological studies aimed at treating cancers such as basal cell carcinoma and medulloblastoma .

Studies on MRT-83 hydrochloride have demonstrated its capacity to inhibit binding interactions within the Hedgehog signaling pathway. For instance, it has been shown to block Bodipy-cyclopamine binding to human Smoothened, further validating its role as a competitive antagonist . Interaction studies are essential for understanding how MRT-83 can be effectively utilized in therapeutic contexts and may involve various biochemical assays assessing binding affinities and functional outcomes.

Several compounds exhibit similar biological activities as MRT-83 hydrochloride, particularly those targeting the Hedgehog signaling pathway. Notable examples include:

Compound NameCAS NumberMechanism of Action
Cyclopamine23593-75-1Smoothened antagonist
GDC-0449 (Vismodegib)879085-55-9Smoothened antagonist
LDE225 (Sonidegib)1002024-69-2Smoothened antagonist

Uniqueness of MRT-83 Hydrochloride

MRT-83 hydrochloride stands out due to its high potency and specificity for the Smoothened receptor compared to other antagonists like Cyclopamine and GDC-0449. Its unique structural features may contribute to its enhanced efficacy and selectivity, making it an important compound for further research in targeted cancer therapies .

Molecular Formula and Weight

MRT-83 hydrochloride salt possesses the molecular formula C31H31ClN4O5 with a corresponding molecular weight of 575.05 daltons [1] [2]. The free base form of MRT-83 exhibits the molecular formula C31H30N4O5 with a molecular weight of 538.59 daltons [3] [5]. The chemical designation for this compound is N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide hydrochloride [29].

The compound is assigned Chemical Abstracts Service number 1359944-60-7 for the hydrochloride salt form [1] [2], while the free base carries the CAS number 1263131-92-5 [3] [5]. The structural molecular analysis reveals that the addition of hydrochloric acid to form the salt increases the molecular weight by 36.46 daltons, representing the contribution of the chloride anion and protonation [1].

Structural Features of the Acylguanidine Scaffold

MRT-83 belongs to the acylguanidine family of compounds, characterized by a central guanidine moiety linked to an acyl group [4] [26]. The compound exhibits three distinct structural regions that contribute to its pharmacophoric properties: three hydrogen bond acceptor groups and three hydrophobic regions [4]. The acylguanidine scaffold in MRT-83 contains a guanidine functional group that serves as a hydrogen bond donor, connected to a carbonyl-containing acyl substituent [26] [27].

The molecular architecture incorporates a 3,4,5-trimethoxybenzoyl group attached to the guanidine nitrogen, providing multiple methoxy substituents that enhance the compound's interaction profile [4] [26]. The structural framework includes a biphenyl-4-carboxamide moiety connected through a 2-methyl-5-substituted phenyl linker [4] [29]. This arrangement creates a rigid scaffold that maintains the spatial orientation necessary for biological activity [26] [27].

The acylguanidine functional group demonstrates enhanced pharmacokinetic properties compared to simple guanidines, attributed to the presence of the acyl residue which improves lipophilicity and metabolic stability [14] [25]. The guanidine center exists in a protonated state under physiological conditions, contributing to the compound's ionic character and influencing its solubility properties [20].

Physicochemical Properties

MRT-83 demonstrates specific solubility characteristics that vary between its free base and hydrochloride salt forms [2] [15]. The hydrochloride salt exhibits enhanced water solubility compared to the free base, with documented solubility in dimethyl sulfoxide at concentrations of 250 milligrams per milliliter, equivalent to 434.74 millimolar [2] [15]. This enhanced solubility represents a significant improvement over the free base form, which shows limited aqueous solubility [22].

The compound appears as a white to off-white solid in its pure form [29]. Storage stability requires controlled temperature conditions, with optimal preservation achieved at 4 degrees Celsius in sealed containers protected from moisture [2] [15] [29]. Under these conditions, the powder form maintains stability for up to three years, while solutions stored at negative 20 degrees Celsius remain stable for one month [15].

The compound exhibits hygroscopic tendencies, necessitating protection from atmospheric moisture during storage and handling [18] [19]. Temperature stability studies indicate that the compound maintains its integrity under ambient conditions for extended periods when properly stored, although elevated temperatures may accelerate degradation processes [19] [24].

Salt Formation and Properties

Comparison of Free Base vs. Hydrochloride Salt

The formation of MRT-83 hydrochloride salt provides several pharmaceutical advantages over the free base form [17] [18] [21]. The hydrochloride salt demonstrates significantly improved water solubility, with approximately 28-fold enhanced bioavailability compared to the free base in cellular permeability studies [17] [22]. This enhancement results from the ionic nature of the salt form, which facilitates dissolution in aqueous environments [21] [22].

Table 1: Comparative Properties of MRT-83 Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular Weight538.59 g/mol [3]575.05 g/mol [1]
Water SolubilityLimited [22]Enhanced (250 mg/mL in DMSO) [2]
Storage Temperature-20°C [15]4°C, sealed [29]
Crystalline NatureSolid [5]White to off-white solid [29]
CAS Number1263131-92-5 [3]1359944-60-7 [1]

The hydrochloride salt formation involves protonation of the basic nitrogen centers in the guanidine group, creating a stable ionic complex with chloride anions [20] [21]. This process neutralizes the basic character of the free base while maintaining the compound's biological activity profile [18] [21]. The salt formation also improves the compound's handling characteristics during pharmaceutical processing [18].

The thermal properties differ between the two forms, with the hydrochloride salt generally exhibiting higher melting points and improved thermal stability compared to the free base [21] [31]. This enhanced thermal stability contributes to better shelf-life characteristics and reduces the risk of degradation during manufacturing processes [21] [35].

Crystalline Structure Characteristics

MRT-83 hydrochloride salt exhibits well-defined crystalline properties that contribute to its pharmaceutical utility [21] [23]. The crystalline structure is characterized by a three-dimensional lattice arrangement that incorporates both the organic cation and chloride anions in a stable configuration [21]. X-ray powder diffraction analysis confirms the crystalline nature of the compound, distinguishing it from potential amorphous forms [23].

The crystalline lattice demonstrates specific packing arrangements that optimize intermolecular interactions between adjacent molecules [21] [23]. Hydrogen bonding networks form between the protonated guanidine groups and chloride anions, contributing to the overall structural stability of the crystal lattice [20] [21]. These interactions influence the mechanical properties of the solid form, including hardness, compressibility, and flow characteristics [18].

Polymorphic screening reveals that MRT-83 hydrochloride salt can exist in multiple crystalline forms under different crystallization conditions [18] [21]. The selection of appropriate crystallization parameters, including solvent choice, temperature, and cooling rates, influences the resulting crystal habit and polymorphic form [21] [23]. Differential scanning calorimetry analysis provides thermal fingerprints that distinguish between different polymorphic forms [23] [35].

The crystal structure exhibits specific unit cell parameters that define the repeating structural motif within the crystalline lattice [10] [23]. These parameters influence the physical properties of the bulk material, including density, refractive index, and mechanical strength [21] [23].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of MRT-83 hydrochloride salt [23] [29]. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the compound's structural integrity and purity [23] [29]. The spectrum exhibits distinct resonances corresponding to the various proton environments within the molecular framework [20].

The aromatic region displays complex multipicity patterns arising from the biphenyl and substituted phenyl ring systems [20]. The 3,4,5-trimethoxybenzoyl substituent contributes three distinct methoxy signals in the aliphatic region, appearing as singlets with characteristic chemical shift values [20]. The guanidine protons appear as broad signals due to rapid exchange processes, typically observed in the downfield region between 7.5 and 9.5 parts per million [20].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon skeleton connectivity and confirming the presence of all expected carbon environments [23]. The carbonyl carbons appear in the characteristic downfield region, while the aromatic carbons display their expected chemical shift patterns [23]. The methoxy carbons contribute distinct signals in the aliphatic region of the spectrum [20].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, establish connectivity patterns and confirm structural assignments [7] [23]. These advanced techniques provide unambiguous identification of the compound and detect potential impurities or degradation products [23].

Mass Spectrometry Profiles

Mass spectrometry analysis of MRT-83 hydrochloride salt provides molecular weight confirmation and fragmentation pattern characterization [8] [29]. The molecular ion peak appears at mass-to-charge ratio 539, corresponding to the protonated molecular ion of the free base form [2] [29]. The presence of chloride in the salt form does not typically appear in positive ion mode mass spectrometry due to the ionic dissociation in solution [8].

Fragmentation patterns reveal characteristic breakdown pathways that aid in structural confirmation [8]. The loss of methoxy groups produces fragment ions at predictable mass values, while cleavage of the amide bonds generates specific fragment patterns [8]. The guanidine moiety contributes to characteristic fragmentation behaviors that distinguish this compound class from other structural types [8].

Liquid chromatography-tandem mass spectrometry provides enhanced analytical specificity for quantitative analysis [17]. Multiple reaction monitoring experiments utilize specific precursor-to-product ion transitions that offer high selectivity and sensitivity [17]. The retention time characteristics on reverse-phase chromatography systems provide additional identification parameters [17].

High-resolution mass spectrometry confirms the exact molecular formula and distinguishes the compound from potential isobaric interferences [8]. The accurate mass measurements enable elemental composition determination with high confidence levels [8].

Infrared Spectroscopy Identification

Infrared spectroscopy provides functional group identification and confirms the presence of characteristic molecular vibrations in MRT-83 hydrochloride salt [9] [23]. The spectrum exhibits distinct absorption bands corresponding to the various functional groups within the molecular structure [9] [23]. The carbonyl stretching vibrations appear in the characteristic region between 1630 and 1700 wave numbers per centimeter [9].

The guanidine functional group contributes specific vibrational modes that distinguish it from other nitrogen-containing functionalities [9] [23]. The carbon-nitrogen stretching vibrations and nitrogen-hydrogen bending modes provide fingerprint characteristics for this structural motif [9]. The aromatic carbon-carbon stretching vibrations confirm the presence of the multiple aromatic ring systems [9].

The methoxy substituents contribute characteristic carbon-oxygen stretching vibrations in the fingerprint region of the spectrum [9]. The aromatic carbon-hydrogen stretching vibrations appear in the expected region above 3000 wave numbers per centimeter [9]. The salt formation may influence certain vibrational frequencies due to hydrogen bonding interactions with the chloride anion [23].

Attenuated total reflectance infrared spectroscopy provides practical analytical advantages for solid-state analysis without requiring extensive sample preparation [9]. The technique enables rapid identification and quality control assessment of the compound [9] [23].

X-ray Crystallography Studies

X-ray crystallography investigations of MRT-83 hydrochloride salt provide definitive three-dimensional structural information [10] [11] [23]. Single crystal X-ray diffraction analysis reveals the precise molecular geometry and crystal packing arrangements [10] [23]. The technique confirms bond lengths, bond angles, and torsional relationships within the molecular framework [10].

The crystal structure demonstrates specific intermolecular interactions that stabilize the solid-state form [10] [21]. Hydrogen bonding networks between the protonated guanidine groups and chloride anions contribute to the overall crystal stability [21] [23]. The packing efficiency and density calculations provide insights into the physical properties of the crystalline material [10] [23].

Powder X-ray diffraction serves as a complementary technique for routine characterization and quality control applications [23]. The diffraction pattern provides a unique fingerprint that enables identification of the specific polymorphic form and detection of potential phase mixtures [23]. The technique proves particularly valuable for monitoring crystalline changes during storage and processing [23].

The unit cell parameters define the fundamental repeating unit of the crystal structure and influence the bulk physical properties [10] [23]. Space group determination reveals the symmetry relationships within the crystal lattice [10]. These structural parameters enable calculation of theoretical density values and prediction of mechanical properties [10] [21].

Chemical Synthesis Strategies

MRT-83 hydrochloride belongs to the acylguanidine class of Smoothened receptor antagonists and employs a convergent synthetic approach [1] . The primary synthetic strategy involves the construction of the core acylguanidine structure through coupling reactions between functionalized aniline intermediates and activated carboxylic acid derivatives.

The most efficient synthetic route utilizes a three-component assembly strategy wherein the final product is constructed by joining three key molecular fragments: the 3,4,5-trimethoxybenzoyl moiety (region A), the central acylguanidine core, and the biphenyl carboxamide terminus (region B) [3]. This convergent approach allows for systematic modification of each region independently, facilitating structure-activity relationship studies and optimization.

Key Intermediates and Reactions

The synthesis of MRT-83 hydrochloride involves several critical intermediates and transformations:

Primary Intermediate Formation: The synthesis commences with the preparation of substituted styrylbenzoic acid derivatives through palladium-catalyzed Heck coupling reactions. 4-Iodobenzoic acid undergoes coupling with styrene under microwave-assisted conditions at 110°C for 20 minutes, achieving quantitative conversion to the desired styrylbenzoic acid intermediate [3].

Amide Bond Formation: The carboxylic acid intermediate is converted to its corresponding acyl chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide. This activated intermediate then undergoes amide coupling with 2-methyl-5-nitroaniline in the presence of pyridine as base, yielding the nitro-substituted amide in 61% yield [3].

Reduction Sequence: The nitro group is reduced to the corresponding amine using palladium on carbon catalyst under hydrogen atmosphere at room temperature. This simultaneous reduction also affects any olefinic bonds present, providing the saturated amine intermediate in quantitative yield [3].

Guanidine Formation: The critical acylguanidine core is constructed through reaction of the amine intermediate with N-cyano-3,4,5-trimethoxybenzamide in refluxing toluene. This transformation proceeds through nucleophilic addition to the cyano group followed by cyclization to form the guanidine functionality [3].

Optimization of Synthetic Routes

Several synthetic optimizations have been implemented to enhance the efficiency and scalability of MRT-83 hydrochloride production:

Catalyst System Improvements: The original Wittig reaction approach for styrene coupling was replaced with a more sustainable palladium-catalyzed Heck coupling. This modification eliminated the need for stoichiometric organolithium reagents and reduced the formation of triphenylphosphine oxide waste, significantly improving atom economy [3].

Temperature and Solvent Optimization: Microwave-assisted heating was employed to accelerate the Heck coupling reaction, reducing reaction times from several hours to 20-minute intervals while maintaining high conversion rates. The use of dimethylformamide as solvent and triethylamine as base provided optimal conditions for the coupling reaction [3].

Reduction Method Refinement: The hydrogenation protocol was modified from microwave-assisted ammonium formate reduction to conventional hydrogen gas reduction using palladium on carbon. This change addressed safety concerns associated with the exothermic microwave-assisted protocol and improved scalability for larger synthetic batches [3].

Purification Strategies: Flash chromatography using chloroform/methanol mixtures (9:1) was identified as the optimal purification method for intermediate compounds. The removal of palladium traces through chromatographic purification was found to be essential to prevent undesired demethylation reactions during subsequent coupling steps [3].

Salt Formation Methodology

Hydrochloride Salt Preparation Techniques

The formation of MRT-83 hydrochloride salt follows established pharmaceutical salt preparation protocols adapted for acylguanidine substrates [4] [5]. The hydrochloride salt is prepared through acid-base neutralization using hydrochloric acid in appropriate organic solvents.

Solvent Selection: Methanol is typically employed as the primary solvent system for hydrochloride salt formation. A 10% hydrochloric acid solution in methanol is added to the free base dissolved in methanol, with the mixture stirred at room temperature under nitrogen atmosphere overnight [3]. Alternative solvent systems include dichloromethane and ethyl methyl ketone, which have been shown to provide higher yields and improved product quality in certain cases [6].

Stoichiometric Considerations: The acid-base reaction requires careful stoichiometric control to ensure complete salt formation while avoiding excess acid that could lead to product degradation. Typically, a slight molar excess (1.05-1.1 equivalents) of hydrochloric acid is employed to drive the reaction to completion [7].

Temperature Control: Salt formation is conducted at ambient temperature to minimize thermal decomposition of the acylguanidine functionality. Lower temperatures (0-5°C) may be employed during the initial acid addition to control the exothermic neutralization reaction [6].

Purification Methods

The purification of MRT-83 hydrochloride involves multiple complementary techniques to achieve pharmaceutical-grade purity:

Crystallization Procedures: The crude hydrochloride salt is typically purified through recrystallization from appropriate solvent systems. Common crystallization solvents include methanol, ethanol, or mixed solvent systems such as methanol/diethyl ether. The crystallization process involves dissolution of the crude salt in hot solvent followed by slow cooling to promote crystal formation [4].

Precipitation Techniques: Alternative purification methods involve precipitation of the hydrochloride salt through anti-solvent addition. The salt dissolved in a polar solvent such as methanol is treated with a non-polar anti-solvent like diethyl ether or petroleum ether to induce precipitation of purified product [8].

Chromatographic Purification: When higher purity levels are required, flash chromatography may be employed using silica gel with appropriate mobile phase systems. However, this approach is typically reserved for analytical-scale preparations due to the ionic nature of the salt form [4].

Washing Procedures: The purified hydrochloride salt is typically washed with cold solvents such as diethyl ether or petroleum ether to remove residual impurities while minimizing product loss through dissolution [3].

Quality Control Parameters

Comprehensive quality control protocols are essential for ensuring the pharmaceutical acceptability of MRT-83 hydrochloride:

Chemical Identity Confirmation: Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) is employed to confirm the chemical structure and salt formation. The hydrochloride salt exhibits characteristic downfield shifts of protons adjacent to the protonated nitrogen center compared to the free base [7].

Purity Assessment: High-performance liquid chromatography (HPLC) with appropriate detection methods (UV or mass spectrometry) is used to quantify the chemical purity of the final product. Pharmaceutical-grade material typically requires ≥98% purity by HPLC analysis [9] [10].

Salt Content Determination: The stoichiometry of salt formation is confirmed through elemental analysis, particularly chloride content determination. Ion chromatography may be employed for precise chloride quantification [4].

Physical Characterization: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability, melting behavior, and potential hydrate formation. X-ray powder diffraction (XRPD) confirms the crystalline form and polymorphic state [4].

Residual Solvent Analysis: Gas chromatography is employed to quantify residual solvents according to ICH guidelines for pharmaceutical products. Limits for class 3 solvents (such as methanol) are typically 3000 ppm or less [11].

Water Content: Karl Fischer titration determines the water content of the hygroscopic hydrochloride salt, which is critical for stability and storage considerations [4].

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger research quantities requires careful consideration of multiple technical and safety factors:

Reaction Scaling Principles: The scale-up of MRT-83 hydrochloride synthesis has been successfully demonstrated at the 5-7 gram scale using modified synthetic protocols [3]. Linear scaling of reaction volumes and reagent quantities is generally applicable, though heat transfer considerations become increasingly important at larger scales.

Equipment Modifications: Larger-scale reactions require appropriate vessel sizes and heating/cooling systems. The microwave-assisted Heck coupling may need to be replaced with conventional heating methods for batch sizes exceeding equipment limitations. Multiple smaller batches can be combined if necessary [3].

Safety Considerations: The palladium-catalyzed reactions require appropriate inert atmosphere handling and metal catalyst recovery/disposal protocols. The hydrogen reduction step necessitates proper ventilation and explosion-proof equipment for larger scale operations. The exothermic nature of the hydrochloride salt formation requires adequate temperature control systems [3].

Process Optimization: Telescoping reactions (performing multiple steps without intermediate isolation) can improve overall efficiency and reduce material losses. However, this approach requires careful optimization of reaction conditions to ensure compatibility between sequential transformations [12].

Quality Consistency: Larger-scale synthesis may introduce variability in reaction conditions such as mixing efficiency and heat transfer rates. Standardized procedures, including specified stirring rates, heating rates, and addition times, help maintain consistent product quality across different batch sizes [13].

Analytical Monitoring: In-process monitoring becomes increasingly important at larger scales to ensure reaction completion and product quality. Sampling protocols and analytical methods must be validated for the specific scale of operation [14].

Purification Scaling: Chromatographic purification methods may become impractical at larger scales due to solvent consumption and processing time. Alternative purification strategies such as crystallization optimization or liquid-liquid extraction may be required [14].

Environmental Considerations: Larger-scale synthesis generates proportionally greater quantities of waste solvents and by-products. Green chemistry principles should be applied where possible, including solvent recovery and recycling protocols [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Gorojankina T, Hoch L, Faure H, Roudaut H, Traiffort E, Schoenfelder A, Girard
2: Solinas A, Faure H, Roudaut H, Traiffort E, Schoenfelder A, Mann A, Manetti F,
3: Roudaut H, Traiffort E, Gorojankina T, Vincent L, Faure H, Schoenfelder A,

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